2-(2-Methylcyclohexyl)ethan-1-amine

Structure–Activity Relationship NMDA receptor pharmacology Constitutional isomer comparison

2-(2-Methylcyclohexyl)ethan-1-amine (CAS 102450-00-0) is a C9H19N primary amine belonging to the amino-alkyl-cyclohexane structural class. It bears a 2-methyl substituent on the cyclohexane ring with an ethylamine side chain, yielding a molecular weight of 141.25 g/mol and a computed LogP of approximately 2.86.

Molecular Formula C9H19N
Molecular Weight 141.258
CAS No. 102450-00-0
Cat. No. B561385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylcyclohexyl)ethan-1-amine
CAS102450-00-0
Synonyms2-(2-METHYL-CYCLOHEXYL)-ETHYLAMINE
Molecular FormulaC9H19N
Molecular Weight141.258
Structural Identifiers
SMILESCC1CCCCC1CCN
InChIInChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3
InChIKeyBXKLFCREVJPUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylcyclohexyl)ethan-1-amine (CAS 102450-00-0): Chemical Identity, Pharmacological Classification, and Procurement-Relevant Specifications


2-(2-Methylcyclohexyl)ethan-1-amine (CAS 102450-00-0) is a C9H19N primary amine belonging to the amino-alkyl-cyclohexane structural class [1]. It bears a 2-methyl substituent on the cyclohexane ring with an ethylamine side chain, yielding a molecular weight of 141.25 g/mol and a computed LogP of approximately 2.86 . Pharmacologically, the compound is classified as a ligand for the phencyclidine (PCP) binding site within the NMDA receptor ion channel, positioning it within the broader family of uncompetitive NMDA receptor antagonists that includes memantine, amantadine, and amino-alkyl-cyclohexane derivatives such as MRZ 2/579 [2]. Its defining structural feature—a single methyl group at the ortho position of the cyclohexyl ring relative to the ethylamine chain—distinguishes it from constitutional isomers (e.g., 4-methyl), homologs (e.g., unsubstituted cyclohexylethylamine), and stereoisomers that exhibit differential biological activity .

2-(2-Methylcyclohexyl)ethan-1-amine Procurement: Why Positional Isomers, De-methyl Analogs, and Stereochemical Mixtures Cannot Be Substituted Without Quantitative Justification


Within the amino-alkyl-cyclohexane class, NMDA receptor PCP site affinity spans over two orders of magnitude (Ki = 1.5–143 µM) depending on alkyl substitution pattern, stereochemistry, and ring position [1]. The 2-methyl substitution on 2-(2-methylcyclohexyl)ethan-1-amine creates two chiral centers (four stereoisomers), with documented evidence that trans-(-) isomers exhibit greater biological potency than cis isomers . The 4-methyl constitutional isomer (CAS 76833-31-3) presents a distinct spatial orientation of the methyl group relative to the ethylamine chain, altering the shape of the lipophilic globule recognized by the PCP binding site [2]. Unsubstituted 2-cyclohexylethanamine (CAS 4442-85-7) lacks the methyl group entirely, shifting LogP and steric complementarity to the hydrophobic pocket. Generic interchange without stereochemical and positional specification therefore risks procuring a mixture or isomer with substantially different binding characteristics, confounding SAR studies and pharmacological experiments. The quantitative evidence below establishes the measurable dimensions along which this compound must be specified for reproducible research.

2-(2-Methylcyclohexyl)ethan-1-amine Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement Decisions


Constitutional Isomer Differentiation: 2-Methyl vs. 4-Methyl Cyclohexyl Substitution Alters Physicochemical and Steric Profile

2-(2-Methylcyclohexyl)ethan-1-amine bears the methyl group at the ortho (2-) position relative to the ethylamine attachment point, whereas the 4-methyl constitutional isomer (CAS 76833-31-3) places the methyl group at the para position. This positional difference alters both the three-dimensional steric contour presented to biological targets and the computed physicochemical properties. The 2-methyl isomer has a computed LogP of 2.86 and polar surface area (PSA) of 26.02 Ų . The 4-methyl isomer (CAS 76833-31-3), while sharing the same molecular formula (C9H19N) and molecular weight (141.25 g/mol), presents a different spatial orientation of the hydrophobic methyl group relative to the amine-bearing side chain [1]. In the structurally analogous 1,3,5-alkylsubstituted cyclohexylamine series, compounds with equatorial methyl substituents at different positions showed Ki values ranging from 1.47 µM to 65.29 µM at the NMDA receptor PCP site, demonstrating that alkyl group position—not merely presence—governs binding affinity [2].

Structure–Activity Relationship NMDA receptor pharmacology Constitutional isomer comparison

Stereochemistry–Activity Relationship: Trans vs. Cis Diastereomer Differential Potency at Biological Targets

2-(2-Methylcyclohexyl)ethan-1-amine contains two chiral centers (C1 of the cyclohexane ring bearing the methyl group, and the carbon at the ring–ethylamine junction), yielding four stereoisomers. Published product documentation states that the trans isomers, in particular trans-(-)-2-(2-methylcyclohexyl)ethan-1-amine, exhibit greater potency in biological assays compared to the corresponding cis isomers . This stereochemical dependence mirrors findings in the broader arylcyclohexylamine literature: for 1-(1-phenyl-2-methylcyclohexyl)piperidines, the (-)-trans isomer displayed the highest affinity for the PCP binding site, demonstrating enantioselective discrimination by this receptor [1]. In the 1,3,5-alkylsubstituted cyclohexylamine series, pure diastereomers with defined axial (2-ax) vs. equatorial (2-eq) amino group configuration were obtained and tested separately, with compounds 2a-ax and 2a-eq showing Ki values of 52.6 µM and 65.29 µM respectively—demonstrating measurable affinity differences based solely on amino group orientation [2].

Stereochemistry Diastereomer potency NMDA PCP binding site Chiral resolution

Class-Level NMDA Receptor Affinity Range Defines the Compound's Pharmacological Niche Between Memantine and Amantadine

The amino-alkyl-cyclohexane class, to which 2-(2-methylcyclohexyl)ethan-1-amine belongs, was systematically characterized by Parsons et al. (1999) across 36 derivatives. These compounds displaced [3H]-(+)-MK-801 binding to rat cortical membranes with Ki values spanning 1.5–143 µM, and antagonized NMDA-induced currents in cultured hippocampal neurons with IC50 values of 1.3–245 µM at –70 mV [1]. The class is defined by use-dependent, strongly voltage-dependent block (δ = 0.55–0.87), with offset kinetics correlated to equilibrium affinity (r = 0.87, P < 0.0001) [1]. This profile positions 2-(2-methylcyclohexyl)ethan-1-amine within the moderate-affinity, fast-unblocking NMDA antagonist category—pharmacokinetically distinct from high-affinity channel blockers such as MK-801 (dizocilpine, Ki ≈ 0.003 µM) and from the adamantane-based agents memantine (Ki ≈ 0.5–1 µM) and amantadine (Ki ≈ 10 µM) [2][3]. Moderate-affinity agents with fast blocking kinetics are clinically tolerated, whereas high-affinity blockers produce psychotomimetic side effects [3].

NMDA receptor antagonism Amino-alkyl-cyclohexane pharmacology Therapeutic index Moderate-affinity channel blocker

Supplier-Reported Purity Specifications Differentiate Research-Grade Procurement Options for 2-(2-Methylcyclohexyl)ethan-1-amine

Commercially available 2-(2-methylcyclohexyl)ethan-1-amine is supplied with minimum purity specifications that vary across vendors, providing a practical procurement differentiator. AKSci (Catalog 4366DK) lists a minimum purity of 95% with long-term storage recommended in a cool, dry place . Leyan (Catalog 1579969) specifies purity at 98% . American Elements offers the compound as part of its life science product catalog with standard Certificate of Analysis documentation [1]. MolCore supplies the compound at NLT 98% purity, marketed specifically for pharmaceutical R&D and quality control applications under ISO certification . This purity range (95–98%) is consistent with a research chemical primarily used as a pharmacological tool or synthetic building block, rather than a pharmaceutical-grade active pharmaceutical ingredient. The absence of pharmacopoeial monographs (USP, EP, JP) for this compound means that procurement decisions rely entirely on vendor Certificate of Analysis data, making supplier qualification critical.

Chemical purity Procurement specification Analytical quality control Vendor comparison

Homolog Comparison: 2-(2-Methylcyclohexyl)ethan-1-amine vs. (2-Methylcyclohexyl)methanamine—Ethylamine vs. Methylamine Spacer Alters LogP, Flexibility, and Target Engagement

The one-carbon shorter homolog (2-methylcyclohexyl)methanamine (CAS 40015-91-6, C8H17N, MW 127.23 g/mol) differs from 2-(2-methylcyclohexyl)ethan-1-amine (C9H19N, MW 141.25 g/mol) by a single methylene unit in the amine-bearing side chain [1]. This structural difference has measurable physicochemical consequences: the target compound has two rotatable bonds (ethylamine linker) vs. one rotatable bond (methylamine linker) for the homolog, affecting conformational sampling at the receptor . The computed LogP of 2.86 for the target compound reflects increased lipophilicity relative to the shorter homolog, which bears one fewer methylene unit . In the 1,3,5-alkylsubstituted cyclohexylamine SAR study, compounds with larger alkyl substituents at the amino-bearing carbon showed systematic affinity differences driven by Hansch-verified lipophilic and steric contributions [2]. The ethylamine spacer positions the protonated amine further from the cyclohexyl ring than the methylamine spacer, altering the geometry of ionic interaction with the PCP binding site's acidic residue.

Homolog comparison Linker length SAR Lipophilicity Conformational flexibility

Documented Application Specificity: NMDA Receptor PCP Site Pharmacological Tool—Differentiation from Multitarget Cyclohexylamines

The primary documented scientific application of 2-(2-methylcyclohexyl)ethan-1-amine is as a pharmacological tool to investigate the PCP binding site of the NMDA receptor . This application specificity distinguishes it from structurally related cyclohexylamines that have documented activity at additional targets. For example, N-2-cyclohexylethyl-N-methylamine (CAS 62141-38-2) is reported to reduce monoamine oxidase (MAO) activity . Ketamine and PCP, while also binding the NMDA receptor PCP site (Ki = 661 nM and 59 nM, respectively), additionally interact with serotonin transporters (SERT), norepinephrine transporters (NET), and sigma receptors [1]. The amino-alkyl-cyclohexane class exemplified by MRZ 2/579 showed no selectivity between NMDA receptor subtypes (NR1a/2A, /2B, /2C, /2D) but also no reported activity at monoamine transporters, defining a cleaner pharmacological profile than ketamine-like arylcyclohexylamines [2]. The absence of an aromatic ring in 2-(2-methylcyclohexyl)ethan-1-amine places it in the non-aryl amino-alkyl-cyclohexane subclass, which is structurally incapable of engaging the aromatic recognition region of the PCP binding site required for high-affinity binding [3].

PCP binding site NMDA receptor Pharmacological tool compound Target specificity

2-(2-Methylcyclohexyl)ethan-1-amine Optimal Application Scenarios: Evidence-Guided Use Cases for Scientific Procurement


NMDA Receptor PCP Binding Site Pharmacological Probing

This compound is directly applicable as a non-aryl, moderate-affinity probe for the NMDA receptor PCP binding site, as documented in its primary research application . Its non-aryl structure (lacking the phenyl ring of PCP or MK-801) restricts it to the cyclohexyl-recognition lipophilic pocket, making it a selective tool for interrogating this sub-region of the binding site without engaging the aromatic recognition element required for high-affinity antagonists (Ki < 100 nM) [1]. Researchers comparing structure–activity relationships across the amino-alkyl-cyclohexane series should select this compound for its 2-methyl substitution pattern, which provides a distinct steric and lipophilic profile compared to 1,3,5-trisubstituted derivatives such as MRZ 2/579 or neramexane [2].

Stereochemistry–Activity Relationship (SAR) Studies Requiring Defined Diastereomer/Enantiomer Composition

With two chiral centers yielding four stereoisomers and documented differential potency between trans and cis diastereomers , this compound serves as a chassis for SAR studies where stereochemical purity is the independent variable. Procurement of stereochemically characterized material (trans-enriched or single enantiomer) enables studies that correlate absolute configuration with PCP site binding affinity, complementing the established finding in the 1,3,5-cyclohexylamine series that amino group orientation (axial vs. equatorial) alone produces measurable Ki differences (e.g., ΔKi = 12.69 µM between 2a-ax and 2a-eq) [1].

Constitutional Isomer Benchmarking for Positional SAR Libraries

The compound's 2-methyl substitution defines one data point in a positional isomer matrix that includes the 4-methyl isomer (CAS 76833-31-3) and the unsubstituted 2-cyclohexylethanamine (CAS 4442-85-7). In the structurally related 1,3,5-alkylsubstituted cyclohexylamine series, positional variation of alkyl substituents produced up to 44-fold differences in Ki [1]. Researchers building focused libraries to map the PCP binding site lipophilic pocket should include this compound as the ortho-methyl reference, enabling systematic comparison with meta-, para-, and unsubstituted analogs to define the steric tolerance of the cyclohexyl-recognition region.

Synthetic Building Block for Complex NMDA Receptor Ligand Synthesis

As a primary amine with a cyclohexyl scaffold, 2-(2-methylcyclohexyl)ethan-1-amine serves as a versatile synthetic intermediate for constructing more complex NMDA receptor ligands through N-alkylation, reductive amination, or amide coupling reactions . Its availability at 95–98% purity from multiple suppliers [1][2] makes it a practical starting material for medicinal chemistry campaigns targeting moderate-affinity, fast-unblocking NMDA antagonists—a pharmacological profile associated with clinical tolerability and reduced psychotomimetic liability compared to high-affinity channel blockers .

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